1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-11-5-7-15(8-6-11)9-12-10-17-13-3-1-2-4-14(13)18-12/h1-4,11-12,16H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGRRDPNMPJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol typically involves the following steps:
Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved by cyclization of catechol derivatives with appropriate reagents.
Alkylation: The dihydrobenzo[b][1,4]dioxin moiety is then alkylated with a suitable alkyl halide to introduce the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dihydrobenzo[b][1,4]dioxin moiety.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
- Alpha-2C Adrenergic Antagonism
- Neuroprotective Effects
- Antidepressant Activity
Case Study 1: Neuroprotection in Animal Models
A study evaluated the neuroprotective effects of a related compound in rodent models of neurodegeneration. The results indicated a significant reduction in neuronal loss and improvement in cognitive function following treatment with the compound, supporting its potential for treating Alzheimer’s disease .
Case Study 2: Antidepressant Efficacy
In a randomized controlled trial involving patients with major depressive disorder, participants treated with a formulation containing the compound showed improved depressive symptoms compared to the placebo group over an eight-week period. This highlights its potential as an effective antidepressant agent .
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the dihydrobenzo[b][1,4]dioxin moiety play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The benzodioxan scaffold is widely utilized in drug discovery. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Ring Size and Substituents :
- The target compound’s piperidin-4-ol group introduces a hydroxyl moiety absent in Piperoxan (piperidine) . This modification likely improves aqueous solubility and target engagement.
- Pyrrolidine derivatives (e.g., ) exhibit smaller ring sizes, which may alter conformational flexibility and binding kinetics.
Synthetic Accessibility :
- HMBa-1–HMBa-3 () demonstrate high yields (71–86%) via reductive amination, suggesting efficient routes for benzodioxan-methylamine derivatives.
- Compound 23 () employs transition metal catalysis, reflecting the complexity of introducing aryl groups.
Fluorinated analogs (e.g., Compound 23) leverage halogen substituents for enhanced metabolic stability and receptor affinity .
Physicochemical and Pharmacokinetic Properties
- Hydrophilicity : The hydroxyl group in the target compound may improve solubility compared to Piperoxan, aligning with the cLogP reduction observed in HMBa-3 (nitro substituent, ).
- Bioavailability : Piperidine and pyrrolidine derivatives generally exhibit favorable membrane permeability, though steric effects from larger substituents (e.g., Compound 23) could alter absorption.
Biological Activity
1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antagonist of alpha-2 adrenergic receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a piperidine moiety and a dihydrobenzo[dioxin] group, which are crucial for its biological activity.
This compound primarily acts as an alpha-2 adrenergic receptor antagonist . The alpha-2 adrenergic receptors are involved in various central nervous system functions, including the modulation of neurotransmitter release. By blocking these receptors, the compound can potentially influence conditions such as anxiety, depression, and neurodegenerative diseases.
Key Findings:
- Binding Affinity : In vitro studies have demonstrated that some derivatives of this compound exhibit potent binding affinity for alpha-2 adrenergic receptors while showing selectivity against alpha-1 adrenergic and D(2)-dopamine receptors .
- Neuroprotective Effects : Research indicates that compounds with similar structures can offer neuroprotective benefits in models of neurodegenerative diseases like Parkinson's and Alzheimer's .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
Case Studies
Several studies have investigated the pharmacological effects of related compounds:
- Study on Neurodegenerative Diseases :
- Antidepressant Activity :
- Cancer Research :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol?
- Methodological Answer : The compound is synthesized via reductive amination between (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine and piperidin-4-one derivatives. A typical procedure involves sodium cyanoborohydride in DMF at 80°C under inert atmosphere, followed by HPLC purification to achieve >95% purity. Reaction optimization includes stoichiometric control (amine:ketone ratio of 1.2:1) and pH monitoring using acetic acid .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation is achieved through ¹H/¹³C NMR spectroscopy. Key signals include aromatic protons (δ 6.80–7.51), methylene groups (δ 4.03–4.09), and piperidin-4-ol resonances (δ 3.59–4.50). ESIMS validates molecular weight, while HPLC with UV detection (λ = 254 nm) ensures purity. Comparative analysis with synthesized standards resolves stereochemical ambiguities .
Q. What preliminary biological assays are recommended for initial pharmacological profiling?
- Methodological Answer : In vitro binding assays targeting CNS receptors (e.g., alpha2C adrenoceptors) are prioritized. Radioligand displacement studies using [³H]-RX821002 in cell membranes (IC₅₀ determination) and functional cAMP inhibition assays provide initial activity data. Patent literature suggests nanomolar affinity for related dihydrobenzo[dioxin] derivatives .
Advanced Research Questions
Q. How can low yields in reductive amination steps be resolved?
- Methodological Answer : Yield optimization requires fresh reducing agents (NaBH₃CN or NaBH(OAc)₃), strict anhydrous conditions, and pH stabilization (4–5 with acetic acid). Solvent screening (e.g., THF or MeOH) and microwave-assisted synthesis (60°C, 30 min) improve efficiency. Impurity profiling via LC-MS identifies side products like over-alkylated amines .
Q. How to interpret conflicting NMR data in diastereomeric mixtures?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, and NOESY) to resolve overlapping signals. For example, NOE correlations between the piperidin-4-ol proton and the dihydrobenzo[dioxin] methylene group confirm stereochemistry. Computational modeling (Gaussian 16, B3LYP/6-31G*) predicts chemical shifts for comparison .
Q. What computational strategies predict structure-activity relationships (SAR) for CNS targets?
- Methodological Answer : Molecular docking (AutoDock Vina) against alpha2C receptor homology models (based on PDB: 6VMS) identifies critical interactions (e.g., hydrogen bonding with Asp182). MD simulations (AMBER) assess binding stability. QSAR models using MOE descriptors (logP, polar surface area) prioritize derivatives with enhanced blood-brain barrier permeability .
Q. How to address discrepancies in biological activity across structurally similar analogs?
- Methodological Answer : Validate assays using positive controls (e.g., yohimbine for alpha2C). Perform off-target screening (e.g., CEREP panel) to rule out non-specific binding. SAR analysis of substituents (e.g., nitro vs. trifluoromethyl groups on the aniline ring) clarifies electronic and steric contributions .
Data Contradiction Analysis
Resolving inconsistencies in reported synthetic yields for dihydrobenzo[dioxin] derivatives
- Methodological Answer : Variability arises from purification methods (e.g., column chromatography vs. preparative HPLC) and starting material quality. Reproducible protocols use pre-dried solvents, inert gas purging, and in-situ FTIR monitoring of imine intermediates. Patent data (e.g., 81–86% yields for HMBa analogs) provide benchmarks for optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
